molecular formula C24H17Br B174065 2-Bromo-1,3,5-triphenylbenzene CAS No. 10368-73-7

2-Bromo-1,3,5-triphenylbenzene

Cat. No.: B174065
CAS No.: 10368-73-7
M. Wt: 385.3 g/mol
InChI Key: JQAGNDRJKSDTEU-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-triphenylbenzene is an organic compound with the molecular formula C24H17Br. It is a derivative of 1,3,5-triphenylbenzene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its stability and unique structural properties, making it a valuable building block in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-triphenylbenzene typically involves the bromination of 1,3,5-triphenylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,5-triphenylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triphenylbenzenes, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Organic Synthesis

2-Bromo-1,3,5-triphenylbenzene serves as a precursor in the synthesis of more complex organic molecules. Its bromine substituent allows for various nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds
Coupling ReactionsParticipates in cross-coupling reactions (e.g., Suzuki)
Electrophilic Aromatic SubstitutionCan undergo further bromination or substitution

Materials Science

In materials science, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its photophysical properties contribute to efficient light emission and stability in electronic applications.

Case Study: OLED Development
A study demonstrated that incorporating this compound into OLED structures improved device performance by enhancing charge transport and light emission efficiency. The compound's stability under operational conditions was also highlighted as a significant advantage for commercial applications .

Biological Research

Research into the biological activities of this compound is ongoing, particularly regarding its potential antimicrobial and anticancer properties. Preliminary studies indicate that derivatives of this compound can interact with biological targets through fluorescence signaling mechanisms.

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeFindingsReference
1,3,5-TriphenylbenzeneAnticancerInduces apoptosis in cancer cells
Brominated analogsAntimicrobialExhibits activity against various pathogens

Comparison with Similar Compounds

    1,3,5-Triphenylbenzene: The parent compound without the bromine substitution.

    2-Bromo-1,3,5-trimethylbenzene: A similar compound with methyl groups instead of phenyl groups.

    1-Bromo-2,4,6-triisopropylbenzene: Another brominated derivative with different substituents.

Uniqueness: 2-Bromo-1,3,5-triphenylbenzene is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties. Its ability to participate in a variety of chemical reactions and its applications in materials science and organic synthesis make it a valuable compound in research and industry.

Biological Activity

2-Bromo-1,3,5-triphenylbenzene (C24H17Br) is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. As a derivative of 1,3,5-triphenylbenzene, this compound is notable for its stability and applications in organic synthesis, materials science, and biological research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in drug development.

  • Molecular Formula : C24H17Br
  • Molecular Weight : 385.3 g/mol
  • Melting Point : 1280-1320 °C
  • Boiling Point : 479.7 °C at 760 mmHg
  • Density : 1.278 g/cm³

These properties contribute to its stability and suitability for various applications in chemistry and biology.

The biological activity of this compound can be inferred from studies on its parent compound, 1,3,5-triphenylbenzene. The mechanism involves several biochemical pathways:

  • Fluorescence Signaling : Similar compounds have been utilized as fluorescence signaling units in chemosensors. The interaction with targets often leads to fluorescence quenching or enhancement, indicating the presence of specific analytes such as polynitroaromatic compounds .
  • Chemical Reactivity : The bromine atom in this compound allows for various substitution reactions. It can participate in nucleophilic substitutions or coupling reactions (e.g., Suzuki-Miyaura reactions), which are critical for synthesizing biologically active compounds .

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies highlight its potential:

Antimicrobial Activity

Preliminary studies suggest that halogenated compounds like this compound may exhibit antimicrobial properties. The presence of the bromine atom can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Chemosensing Applications

The compound has been explored as a chemosensor for detecting environmental pollutants such as picric acid (2,4,6-trinitrophenol). Its fluorescence properties allow it to selectively bind to certain analytes and provide a measurable signal change . This aspect is critical for environmental monitoring and safety applications.

Case Study 1: Fluorescent Sensing of Picric Acid

A study demonstrated that triphenylbenzene derivatives could be effectively used as fluorescent sensors for picric acid detection. The compound's ability to form ground-state complexes with picrate ions through hydrogen bonding significantly enhances its sensitivity and selectivity .

Case Study 2: Antimicrobial Properties

In another investigation focused on halogenated triphenylbenzenes, researchers found that these compounds exhibited varying degrees of antimicrobial activity against several bacterial strains. The presence of bromine was linked to increased efficacy compared to non-halogenated analogs.

Pharmacokinetics

Although specific pharmacokinetic data for this compound is limited, insights can be drawn from related compounds:

  • Absorption and Distribution : Given its lipophilic nature due to multiple phenyl groups, it is likely to have good membrane permeability.
  • Metabolism : The metabolic pathways may involve oxidative processes typical for aromatic compounds; however, specific metabolic studies are needed.

Properties

IUPAC Name

2-bromo-1,3,5-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGNDRJKSDTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303300
Record name 2-bromo-1,3,5-triphenyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10368-73-7
Record name 10368-73-7
Source DTP/NCI
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Record name 2-bromo-1,3,5-triphenyl-benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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